molecular formula C11H13Cl2NO2 B2868073 Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride CAS No. 2580100-94-1

Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Cat. No. B2868073
CAS RN: 2580100-94-1
M. Wt: 262.13
InChI Key: ANGVQRVBTOXICT-PPHPATTJSA-N
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Description

Chemical compounds like “Methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride” often belong to a class of organic compounds known as gamma-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. For example, an sp3-hybridized atom is tetrahedral, i.e., four σ-bonds as two V’s of 109° internal angle joined perpendicular to each other at vortexes .


Chemical Reactions Analysis

The chemical reactions a compound can undergo are determined by its functional groups. For example, compounds with a carbonyl group can undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Derivatives and Characterization

  • Derivatives Preparation : Various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester, were prepared and characterized using techniques like NMR spectra and X-Ray diffraction, highlighting the compound's versatility in chemical synthesis (Jansa, Macháček, & Bertolasi, 2006).

Antioxidant Properties

  • Antioxidant Properties : N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, a related compound, demonstrated significant electron-donating activity and excellent antioxidant properties, suggesting potential applications in oxidative stress-related research (Kawashima et al., 1979).

Synthesis Methods

  • One-Pot Synthesis : A practical method for the one-pot synthesis of 1-substituted N-Alkyl-1,2,3,4-tetrahydroisoquinolines was developed, showcasing an efficient approach to create derivatives of this compound (Costa & Radesca, 1992).

Biosynthetic Models

  • Biosynthesis Model : Studies on the oxidative decarboxylation of tetrahydroisoquinoline-3-carboxylic acid provided insights into the biosynthesis of pyrrolidinylisoquinoline alkaloids, important for understanding natural product synthesis (Leete, 1979).

Pharmaceutical Chemistry

  • Chemical Reactions and Derivatives : Research on the decarboxylation of tetrahydroisoquinoline-3-carboxylic acid derivatives highlighted various chemical reactions and the formation of isoquinoline derivatives, which are relevant for pharmaceutical chemistry (Tachibana, Matsuo, & Yamada, 1968).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug compounds, where the mechanism of action refers to how the drug affects a disease process .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This includes its toxicity, flammability, and potential for causing environmental damage .

Future Directions

The future directions of research on a compound depend on its potential applications. For example, if a compound shows promise as a drug, future research might focus on clinical trials .

properties

IUPAC Name

methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGVQRVBTOXICT-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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